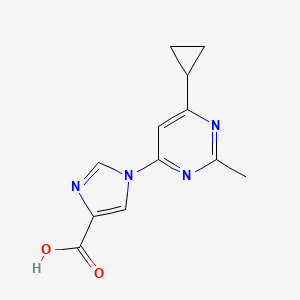

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)-1H-imidazole-4-carboxylique est un composé organique complexe avec une structure unique qui comprend un groupe cyclopropyle, un cycle méthylpyrimidine et une fraction imidazole carboxylique.

Méthodes De Préparation

La synthèse de l'acide 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)-1H-imidazole-4-carboxylique implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. La voie de synthèse peut inclure les étapes suivantes :

Formation du cycle pyrimidine : Cela peut être réalisé par condensation d'aldéhydes et d'amines appropriées dans des conditions acides ou basiques.

Introduction du groupe cyclopropyle : Cette étape peut impliquer des réactions de cyclopropanation utilisant des réactifs tels que le diazométhane ou les réactifs de Simmons-Smith.

Formation du cycle imidazole : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour améliorer le rendement, la pureté et la rentabilité.

Analyse Des Réactions Chimiques

L'acide 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)-1H-imidazole-4-carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium pour produire des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sur les cycles pyrimidine ou imidazole sont remplacés par d'autres groupes à l'aide de réactifs et de conditions appropriées.

Hydrolyse : Le groupe acide carboxylique peut être hydrolysé dans des conditions acides ou basiques pour former les sels carboxylates correspondants.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les acides, les bases, les agents oxydants, les agents réducteurs et les solvants tels que l'eau, l'éthanol et le dichlorométhane. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

L'acide 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)-1H-imidazole-4-carboxylique a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il peut être utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Le composé peut avoir un potentiel en tant que sonde biochimique ou comme précurseur pour la synthèse de molécules biologiquement actives.

Médecine : Il peut être étudié pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires, antimicrobiennes ou anticancéreuses.

Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux, catalyseurs ou comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.

Mécanisme d'action

Le mécanisme d'action de l'acide 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)-1H-imidazole-4-carboxylique dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l'expression génique ou les processus métaboliques.

Applications De Recherche Scientifique

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

L'acide 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)-1H-imidazole-4-carboxylique peut être comparé à d'autres composés similaires, tels que :

- Acide 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)pyrrolidine-3-carboxylique

- 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)-pyrrolidin-3-ylamine

Ces composés présentent des similitudes structurales mais peuvent différer par leurs propriétés chimiques, leur réactivité et leurs applications. La singularité de l'acide 1-(6-cyclopropyl-2-méthylpyrimidin-4-yl)-1H-imidazole-4-carboxylique réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes.

Activité Biologique

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropyl group with pyrimidine and imidazole moieties. Its molecular formula is C12H12N4O2 with a molecular weight of 244.25 g/mol. The intricate arrangement of functional groups significantly influences its chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves several multi-step organic synthesis techniques. These methods are crucial for optimizing yield, purity, and cost-effectiveness. Common synthetic routes include:

- Formation of the pyrimidine ring : Utilizing cyclopropyl and methyl precursors.

- Imidazole incorporation : Employing cyclization reactions to integrate the imidazole moiety.

- Carboxylic acid functionalization : Introducing the carboxylic acid group through targeted reactions.

Interaction Studies

Research indicates that this compound interacts with various biological targets such as enzymes and receptors, modulating their activity. These interactions can lead to alterations in signal transduction pathways, gene expression, and metabolic processes.

Binding Affinity Studies : Interaction studies typically assess binding affinities and mechanisms of action, essential for elucidating the pharmacological profile of the compound. Such investigations are crucial for predicting therapeutic potential and optimizing drug design strategies.

Pharmacological Profiles

The compound has shown promise in various biological assays:

- Antimicrobial Activity : Exhibits concentration-dependent antibacterial activity against Gram-positive bacteria, with effectiveness influenced by structural modifications .

- Anti-inflammatory Effects : Similar compounds have demonstrated significant inhibition of COX-2 activity, indicating potential anti-inflammatory properties .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

Structural Analogues

Compounds sharing structural features with this compound include:

| Compound Name | Similarity Features |

|---|---|

| 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid | Shares cyclopropyl and pyrimidine structures but differs in ring composition. |

| 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-pyrrolidin-3-ylamine | Contains similar pyrimidine components but varies in functional groups. |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not observed in its analogs.

Propriétés

Formule moléculaire |

C12H12N4O2 |

|---|---|

Poids moléculaire |

244.25 g/mol |

Nom IUPAC |

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N4O2/c1-7-14-9(8-2-3-8)4-11(15-7)16-5-10(12(17)18)13-6-16/h4-6,8H,2-3H2,1H3,(H,17,18) |

Clé InChI |

PUXJYSAGSVQAJG-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=CC(=N1)N2C=C(N=C2)C(=O)O)C3CC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.